2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multistep organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromeno-pyrrole core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives and molecules with methoxyphenyl or methylsulfanyl groups. Compared to these compounds, 2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione may exhibit unique biological activities and chemical reactivity due to its specific structural features . Examples of similar compounds are 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine .
Properties
Molecular Formula |
C27H23NO4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO4S/c1-31-19-11-7-17(8-12-19)15-16-28-24(18-9-13-20(33-2)14-10-18)23-25(29)21-5-3-4-6-22(21)32-26(23)27(28)30/h3-14,24H,15-16H2,1-2H3 |
InChI Key |
QOMMBGJBLSMCJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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